2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
CAS No.: 86406-28-2
Cat. No.: VC21448901
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide - 86406-28-2](/images/no_structure.jpg)
Specification
CAS No. | 86406-28-2 |
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Molecular Formula | C10H12N4OS |
Molecular Weight | 236.3g/mol |
IUPAC Name | 2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide |
Standard InChI | InChI=1S/C10H12N4OS/c1-14-8-5-3-2-4-7(8)12-10(14)16-6-9(15)13-11/h2-5H,6,11H2,1H3,(H,13,15) |
Standard InChI Key | UHWHQDQKALGFDK-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)NN |
Canonical SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)NN |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide features a 1-methyl-1H-1,3-benzodiazol moiety (also referred to as benzimidazole in some nomenclature systems) connected to an acetohydrazide group via a sulfanyl linker. This arrangement creates a flexible molecular structure with multiple functional groups capable of engaging in various intermolecular interactions. The core structure is present in several derivatives that incorporate additional functional groups, particularly at the terminal nitrogen of the hydrazide moiety .
Chemical Properties
Based on the analysis of structurally similar compounds, the following properties can be estimated for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide:
Table 1: Chemical Properties of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
The compound likely exhibits moderate lipophilicity due to the balance between its aromatic benzodiazole ring system and the more polar hydrazide functional group. This property is significant for its potential biological activities, as it influences membrane permeability and drug-like characteristics .
Synthesis and Characterization
Synthetic Approaches
The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. Based on synthetic strategies for similar compounds, the general synthetic route involves:
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Preparation of the 1-methyl-1H-1,3-benzodiazol-2-thiol precursor
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Alkylation with an appropriate α-haloacetate ester
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Conversion to the hydrazide via reaction with hydrazine
This synthetic pathway is consistent with approaches used for related compounds, as indicated in the literature: "The synthesis of this compound typically involves the reaction of appropriate precursors, such as benzodiazole derivatives and hydrazine-based compounds".
Characterization Methods
Characterization of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide and its derivatives typically employs various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for structural confirmation
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Infrared (IR) Spectroscopy: Identification of functional groups, particularly the C=O and N-H stretching bands
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Mass Spectrometry: Determination of molecular weight and fragmentation pattern
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X-ray Crystallography: For definitive structural determination if suitable crystals can be obtained
These methods are essential for confirming the structure and purity of the compound, as highlighted in research on related compounds: "Characterization can be achieved through spectroscopic methods like NMR, IR, and mass spectrometry. These techniques help confirm the structure and purity of the compound".
Biological Activities and Applications
This prediction is supported by research on similar compounds: "Compounds with similar benzodiazole and hydrazide moieties have been studied for their antimicrobial and anticancer properties. For instance, benzimidazole derivatives have shown significant antimicrobial and anticancer activities due to their structural similarity to purine nucleotides".
Anticancer Properties
The structural features of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide suggest potential anticancer activity. Benzimidazole derivatives, which are structurally similar to the benzodiazole core of this compound, have demonstrated various mechanisms of anticancer action, including:
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DNA intercalation and binding
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Inhibition of topoisomerases
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Disruption of microtubule dynamics
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Induction of apoptosis in cancer cells
The presence of the hydrazide group further enhances these possibilities, as hydrazide-containing compounds have independently shown anticancer properties through multiple pathways.
Structure-Activity Relationship Analysis
Key Structural Features
The biological activity of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is influenced by several key structural features:
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The benzodiazole ring system: Contributes to binding with biological targets through π-π interactions and provides a rigid scaffold
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The sulfanyl linker: Provides flexibility and potentially forms interactions with target proteins through sulfur-based bonding
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The hydrazide group: Capable of hydrogen bonding and nucleophilic interactions, enhancing water solubility
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The N-methyl substituent: Affects lipophilicity and receptor selectivity
Comparison with Derivatives
Examining the derivatives mentioned in the literature provides insights into how structural modifications affect properties and activities:
Table 3: Comparison of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide with Derivatives
The comparison demonstrates how the core structure of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide serves as a versatile scaffold for developing compounds with tailored properties and activities.
Solubility and Pharmaceutical Considerations
Solubility Profile
The solubility characteristics of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide are crucial for its pharmaceutical applications. Based on data from structurally similar compounds, it likely exhibits:
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Low aqueous solubility (estimated at 30-40 μg/mL at physiological pH)
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Good solubility in organic solvents like DMSO, methanol, and chloroform
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pH-dependent solubility due to the ionizable hydrazide group
The compound's N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene] derivative has a reported solubility of 37.3 μg/mL at pH 7.4, suggesting that the unsubstituted hydrazide may have slightly higher water solubility due to less lipophilic character .
Formulation Considerations
For pharmaceutical applications, several formulation strategies might be considered:
Table 4: Potential Formulation Approaches for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
Formulation Approach | Rationale | Potential Benefit |
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Salt formation | Exploitation of the weakly acidic hydrazide group | Improved aqueous solubility |
Inclusion complexation | Incorporation with cyclodextrins | Enhanced dissolution rate |
Solid dispersion | Dispersion in hydrophilic polymers | Increased bioavailability |
Nano-formulation | Reduction of particle size | Improved dissolution profile |
These approaches may help overcome the inherent solubility limitations of the compound, enhancing its potential for therapeutic application.
Research Applications and Future Directions
Current Research Applications
The versatile structure of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide and its derivatives makes them valuable in several research areas:
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As scaffolds for medicinal chemistry and drug discovery
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As intermediates in the synthesis of more complex molecules
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As probes for investigating biological mechanisms
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As templates for developing structure-activity relationships
Future Research Directions
Based on the structural features and the reported activities of related compounds, several promising research directions for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide include:
Table 5: Potential Future Research Directions
Research Area | Specific Direction | Potential Impact |
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Medicinal Chemistry | Development of targeted antimicrobial agents | Addressing antibiotic resistance |
Cancer Research | Exploration of selective anticancer mechanisms | Novel therapeutic approaches |
Structural Optimization | Modification of the hydrazide group | Enhanced specificity and reduced toxicity |
Computational Studies | Molecular modeling of binding interactions | Rational design of improved derivatives |
Formulation Science | Development of advanced delivery systems | Overcoming solubility limitations |
These research directions could significantly expand our understanding of this compound and its potential applications in various fields.
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